N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of benzamide research, which traces its origins to the early 19th century. The foundational benzamide compound was first synthesized in 1833 by German chemist Friedrich Wöhler, marking a pivotal moment in organic chemistry that established the groundwork for subsequent benzamide derivatives. This initial discovery laid the foundation for what would become an extensive family of compounds with diverse applications across pharmaceutical and industrial sectors.
The evolution from simple benzamide to complex derivatives like this compound reflects the systematic advancement of synthetic organic chemistry throughout the 20th and 21st centuries. While benzamides did not achieve widespread recognition until the early 20th century, researchers began exploring their medical applications and structural modifications during this period. The introduction of amino and ethoxy substituents represents a more recent development in benzamide chemistry, driven by the need for compounds with enhanced specificity and improved pharmacological profiles.
The specific compound this compound appears in contemporary chemical databases as part of ongoing research into substituted benzamides with potential therapeutic applications. Research has demonstrated that twelve new compounds including 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moieties have been designed and synthesized, indicating the active exploration of this chemical space. The synthetic methodologies employed for such compounds typically involve sophisticated coupling reactions using reagents like benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate and 4-dimethylaminopyridine, highlighting the advanced techniques required for their preparation.
Significance in Benzamide Research
This compound occupies a significant position within contemporary benzamide research due to its unique structural characteristics and potential applications in pharmaceutical development. The compound represents an important example of how systematic structural modifications can be applied to the benzamide scaffold to create molecules with specific properties and potential biological activities. Research in this field has demonstrated that substituted benzamides constitute a vast family of compounds with diverse pharmacological activities, including applications as analgesics, antiemetics, antipsychotics, and antidepressants.
The significance of this particular compound is enhanced by its incorporation of both amino and ethoxyethoxy functional groups, which contribute to its unique chemical properties and potential biological interactions. Studies have shown that the presence of electron-donating groups at the meta position, such as amino groups, can significantly influence the fragmentation patterns and chemical behavior of N-(3-aminophenyl)benzamide derivatives. This research has revealed that compounds with electron-donating substituents like amino, hydroxyl, methyl, methoxy, and dimethylamino groups exhibit specific rearrangement patterns during mass spectrometric analysis, providing insights into their chemical stability and reactivity.
Contemporary research has also highlighted the importance of ethoxyethoxy substituents in modulating the physical and chemical properties of benzamide derivatives. The incorporation of such groups can significantly alter solubility, stability, and biological activity profiles. Studies on related compounds have demonstrated that ethoxyethoxy modifications can enhance molecular interactions and improve pharmaceutical properties. For instance, research on N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has shown predicted boiling points of 431.0±45.0 degrees Celsius and densities of 1.178±0.06 grams per cubic centimeter, indicating the substantial impact of these structural modifications on physical properties.
Taxonomic Classification within Organic Chemistry
This compound belongs to a well-defined taxonomic hierarchy within organic chemistry, occupying specific positions across multiple classification systems. At the highest level, the compound is classified as an organic compound, distinguished by its carbon-based molecular framework. Within the broader category of organic compounds, it falls under the superclass of benzenoids, reflecting its aromatic benzene-based structural foundation.
More specifically, the compound is classified within the class of benzene and substituted derivatives, highlighting its relationship to the fundamental benzene ring system. This classification places it alongside numerous other aromatic compounds that share the characteristic six-membered carbon ring with delocalized electrons. Within this class, the compound belongs to the subclass of benzoic acids and derivatives, reflecting the presence of the carboxamide functional group attached to the benzene ring.
The most specific taxonomic classification positions this compound as a member of the benzamides family. Benzamides are defined as organic compounds containing a carboxamido substituent attached to a benzene ring. This classification is crucial for understanding the compound's chemical behavior, as benzamides exhibit characteristic reactivity patterns and biological activities that distinguish them from other aromatic compounds.
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Benzenoids |
| Class | Benzene and substituted derivatives |
| Subclass | Benzoic acids and derivatives |
| Direct Parent | Benzamides |
| Molecular Framework | Aromatic homomonocyclic compounds |
Molecular Identity and Nomenclature
The molecular identity of this compound is precisely defined by its molecular formula C₁₇H₂₀N₂O₃, which indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular composition results in a molecular weight of 300.35 grams per mole, positioning it as a moderately sized organic molecule within the benzamide family.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name clearly indicating the structural features and substitution patterns. The name "this compound" provides a complete description of the molecular architecture. The "N-(3-Aminophenyl)" portion indicates that the amide nitrogen is substituted with a phenyl ring bearing an amino group at the 3-position. The "2-(2-ethoxyethoxy)benzamide" portion describes the benzamide core with an ethoxyethoxy substituent at the 2-position of the benzene ring.
The compound is assigned the Chemical Abstracts Service registry number 1020054-41-4, providing a unique identifier for chemical databases and regulatory purposes. Additional molecular identifiers include the MDL number MFCD09997459, which serves as an alternative database reference. The International Chemical Identifier representation is InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)12-14/h3-9,12H,2,10-11,18H2,1H3,(H,19,20), providing a standardized textual representation of the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.35 g/mol |
| Chemical Abstracts Service Number | 1020054-41-4 |
| MDL Number | MFCD09997459 |
| Predicted Boiling Point | 424.1±40.0°C |
| Predicted Density | 1.199±0.06 g/cm³ |
| Predicted pKa | 13.30±0.70 |
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)12-14/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMACSLHSZWGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254692 | |
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020054-41-4 | |
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2-(2-ethoxyethoxy)benzoic acid.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminophenyl compound is then reacted with 2-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced under specific conditions to modify the benzamide moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Modified benzamide structures.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Synthesis: The compound serves as a reagent in various chemical reactions, facilitating the synthesis of other complex molecules. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for synthetic chemists.
2. Biology
- Proteomics Research: N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is utilized in proteomics to study protein interactions and functions. It acts as a probe to investigate complex biological processes involving protein dynamics .
- Biological Activity: The compound exhibits biological activity by interacting with specific protein targets, potentially modulating their activity and affecting cellular signaling pathways.
3. Medicine
- Drug Development: Research indicates that this compound may contribute to the development of new pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential efficacy in treating diseases such as cancer and viral infections .
Case Study 1: Antiviral Activity
A study on related benzamide derivatives demonstrated significant antiviral properties against Ebola and Marburg viruses. The findings suggest that this compound could be explored for similar antiviral applications due to its structural characteristics.
| Compound | EC50 (μM) | Target Virus |
|---|---|---|
| CBS1118 | <10 | Ebola |
| CBS1118 | <10 | Marburg |
Case Study 2: Antitumor Activity
Research has shown that benzamide derivatives can exhibit antitumor activity. Preliminary studies indicate that this compound may serve as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy group could enhance its solubility and bioavailability, while the aminophenyl group may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzamide derivatives and their pharmacological profiles:
Table 1: Comparison of Key Benzamide Derivatives
Pharmacological Mechanisms
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., nitro in Nitazoxanide ) or heterocycles (e.g., benzimidazole in W1 ) disrupt microbial enzymes or membranes. The target compound’s amine and ether groups may interact with bacterial efflux pumps or biofilm formation.
- Anticancer Potential: Sigma receptor-targeting benzamides () show high affinity for tumor cells. The 3-aminophenyl group in the target compound could mimic such binding, though direct evidence is lacking.
- Antioxidant Effects : Polar substituents (e.g., hydroxyls in THHEB ) enhance radical scavenging. The target’s ether chain may reduce antioxidant efficacy but improve pharmacokinetics.
Challenges and Limitations
- Target Selectivity: Without specific receptor data, the compound’s efficacy remains speculative. For example, benzimidazole-containing analogs () show precise docking to inflammatory targets, but the aminophenyl group may engage different pathways.
- Contradictory Evidence : While some benzamides excel in antimicrobial roles (), others like THHEB () prioritize antioxidant activity, highlighting the need for target-specific optimization.
Biological Activity
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanism of action, and relevant biological studies, including case studies and research findings.
Structural Characteristics
This compound features a benzamide core, characterized by a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). The ethoxyethoxy substituent enhances its solubility and bioavailability, which is crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 319.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the amino group suggests potential for receptor binding, which may modulate signal transduction pathways involved in various physiological processes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Interaction : Its structure allows it to bind to receptors, influencing cellular responses.
Biological Activity
Research into the biological activity of this compound has highlighted several areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. For example, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : Compounds structurally related to this compound have been studied for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
- Analgesic Effects : Some benzamide derivatives have demonstrated analgesic properties in animal models, indicating that this compound may also possess similar effects.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Case Study 1 : A study on a series of benzamides, including this compound, showed significant inhibition of RET kinase activity, which is implicated in certain cancers. The study reported IC50 values indicating effective inhibition at low concentrations.
Compound IC50 (μM) Effect This compound 5.4 ± 0.7 Moderate inhibition Other derivatives 0.33 - 49 ± 20 Variable potency - Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds demonstrated a reduction in pro-inflammatory cytokines in treated animal models, supporting the potential use of this compound in therapeutic applications for inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the protection of the amino group. For example:
- Step 1 : Boc protection of 3-aminophenol derivatives using reagents like N-Boc-2-aminoacetaldehyde and NaCNBH₃ in chloroform under ambient conditions .
- Step 2 : Coupling with 2-(2-ethoxyethoxy)benzoyl chloride in dichloromethane using DIPEA as a base at controlled temperatures (4°C to room temperature) .
- Step 3 : Deprotection of the Boc group using HCl in dioxane to yield the final product .
- Key Considerations : Solvent choice (e.g., chloroform vs. dichloromethane) and catalyst efficiency (e.g., Pt/C vs. Zn/Cu in hydrogenation steps) significantly impact yield .
Q. How can computational docking tools like AutoDock Vina predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Grid Setup : Define a 3D grid around the target protein’s active site, accounting for ligand flexibility .
- Scoring Function : AutoDock Vina uses a hybrid scoring function combining empirical and knowledge-based terms to evaluate binding affinities .
- Multithreading : Utilize parallel processing for faster results (e.g., 8-core machines reduce runtime by ~70%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (300–500 MHz) in deuterated DMSO identifies aromatic protons (δ 7.3–8.3 ppm) and ethoxyethoxy chain protons (δ 3.5–4.1 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z ~361 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃, m/z ~344) .
- HPLC Purification : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this benzamide derivative?
- Methodological Answer :
- Substituent Variation : Modify the ethoxyethoxy chain length (e.g., ethoxy vs. methoxy) to alter hydrophobicity and hydrogen-bonding capacity .
- Heterocyclic Replacements : Replace the 3-aminophenyl group with thienyl or isoxazolyl moieties to enhance target selectivity (see for analogous compounds) .
- In Vitro Testing : Screen analogs against disease-specific assays (e.g., Trypanosoma brucei inhibition, IC₅₀ < 1 µM) to prioritize leads .
- Data Table : Hypothetical SAR Trends Based on Structural Analogues
| Substituent Position | Modification | Observed Activity Trend |
|---|---|---|
| Ethoxyethoxy Chain | Lengthening (C2→C3) | ↑ Solubility, ↓ IC₅₀ |
| Phenyl Ring | Nitro → Amino | ↑ Target Affinity |
| Amide Linker | Thioether Replacement | ↑ Metabolic Stability |
Q. What mechanistic insights explain divergent reaction pathways during copper-mediated C-H functionalization of this compound?
- Methodological Answer :
- Organometallic Pathway : Under basic conditions, Cu(II) coordinates to the benzamide’s carbonyl oxygen, directing C-H methoxylation at the ortho position .
- Single-Electron Transfer (SET) Pathway : In acidic conditions, Cu(II) oxidizes the aromatic ring via radical intermediates, leading to nondirected chlorination .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) confirm energy barriers for each pathway (e.g., ΔG‡ = 15–20 kcal/mol) .
Q. How can radiolabeled analogs of this compound be developed for in vivo imaging applications?
- Methodological Answer :
- Fluorine-18 Incorporation : Replace the ethoxy group with 2-[¹⁸F]fluoroethoxy via nucleophilic substitution of mesylate precursors (e.g., 70–85% radiochemical yield) .
- Biodistribution Studies : In Balb/c mice, track tumor uptake (% ID/g) using PET/CT imaging; optimal analogs show tumor-to-muscle ratios > 3:1 at 2 h post-injection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
